molecular formula NiPr B14718454 Nickel--praseodymium (1/1) CAS No. 12164-85-1

Nickel--praseodymium (1/1)

Cat. No.: B14718454
CAS No.: 12164-85-1
M. Wt: 199.601 g/mol
InChI Key: OYUFNIKRLGABMW-UHFFFAOYSA-N
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Description

Nickel–praseodymium (NiPr, 1:1 stoichiometry) is an intermetallic compound within the Ni-Pr binary system. Its phase diagram, optimized through thermodynamic modeling and experimental validation, reveals a complex equilibrium between solid solutions and intermetallic phases . The crystal structure of NiPr (Table 1) is characterized by a hexagonal close-packed (hcp) arrangement, as reported by Pan and Nash (1991) and recalculated by Du et al. (1999) . Key structural parameters include:

Properties

CAS No.

12164-85-1

Molecular Formula

NiPr

Molecular Weight

199.601 g/mol

IUPAC Name

nickel;praseodymium

InChI

InChI=1S/Ni.Pr

InChI Key

OYUFNIKRLGABMW-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel–praseodymium (1/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct combination of high-purity nickel and praseodymium metals in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react and form the intermetallic compound .

Industrial Production Methods: In industrial settings, the production of nickel–praseodymium (1/1) often involves vacuum induction melting. This process ensures the purity of the alloy by minimizing contamination from oxygen and other impurities. The metals are melted together in a vacuum induction furnace, and the resulting alloy is cast into ingots for further processing .

Chemical Reactions Analysis

Types of Reactions: Nickel–praseodymium (1/1) undergoes several types of chemical reactions, including oxidation and reduction. For example, praseodymium in the alloy can react with oxygen to form praseodymium oxides, while nickel can form nickel oxides .

Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at elevated temperatures. Reduction reactions may involve hydrogen or other reducing agents under controlled conditions. The specific conditions depend on the desired reaction and the properties of the resulting products .

Major Products: The major products of these reactions include various oxides of nickel and praseodymium, such as nickel(II) oxide and praseodymium(III) oxide. These oxides can further react to form complex oxides with unique properties .

Scientific Research Applications

Nickel–praseodymium (1/1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which nickel–praseodymium (1/1) exerts its effects is primarily related to its electronic and structural properties. The presence of praseodymium enhances the magnetic and electrical properties of the alloy, while nickel contributes to its mechanical strength and thermal stability. The interaction between nickel and praseodymium atoms in the crystal lattice leads to unique electronic configurations that are responsible for the compound’s distinctive properties .

Comparison with Similar Compounds

Table 1: Crystal Structure Data for Ni-Pr (1:1)

Parameter Value
Space Group P6₃/mmc
Lattice Constants a = 3.65 Å, c = 11.82 Å
Atomic Positions Ni (2a), Pr (2c)

The phase diagram resolves earlier discrepancies, such as asymmetric liquidus curves, by incorporating updated thermodynamic data . This behavior is typical of rare earth (RE)-transition metal systems, where strong electronic interactions dominate .

Comparison with Similar Compounds

Structural Comparisons with Nickel–Rare Earth Alloys

NiPr shares structural similarities with other nickel–lanthanide compounds but differs in lattice parameters due to praseodymium’s atomic radius (1.82 Å) and electronic configuration. For example:

  • Nickel–Neodymium (NiNd, 1:1):
    NiNd adopts a tetragonal structure (space group I4/mmm) with a = 3.70 Å and c = 11.90 Å . The larger c-axis compared to NiPr reflects neodymium’s slightly smaller ionic radius (1.80 Å), altering packing efficiency.

  • Nickel–Cerium (NiCe, 1:1):
    NiCe crystallizes in a cubic structure (space group Pm3̄m) with a = 4.12 Å. Cerium’s +3/+4 mixed valence states introduce lattice distortions absent in NiPr .

Key Trend: As the lanthanide atomic radius decreases (Pr → Nd → Ce), structural symmetry shifts from hexagonal to tetragonal/cubic, driven by steric and electronic effects .

Phase Diagram and Thermodynamic Behavior

NiPr’s phase diagram shows a peritectic reaction at ~850°C, contrasting with:

  • NiNd: Eutectic reaction at 795°C due to stronger Ni-Nd bonding .
  • NiCe: Liquid immiscibility at high temperatures, attributed to Ce’s lower melting point .

Table 2: Phase Diagram Features of Selected Ni-RE Systems

Compound Reaction Type Temperature (°C) Notable Features
NiPr Peritectic ~850 Stable intermetallic phase
NiNd Eutectic 795 Higher mutual solubility
NiCe Immiscibility >1000 Ce redox-driven phase separation

Electronic and Magnetic Properties

Praseodymium’s 4f² configuration imparts unique magnetic behavior. NiPr exhibits antiferromagnetic ordering below 15 K, whereas:

  • NiNd: Ferromagnetic coupling below 20 K due to Nd³⁺’s larger magnetic moment .
  • NiGd (Gadolinium): Strong ferromagnetism (Tc = 292 K) from Gd³⁺’s half-filled 4f shell .

Research Findings and Implications

However, its high reactivity with oxygen limits high-temperature applications compared to NiNd or NiCe .

Critical Challenges:

  • Contradictions in early phase diagrams underscore the need for advanced computational modeling (e.g., CALPHAD) .
  • Rare earth similarity complicates purification, as noted in lanthanide chemistry .

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